5-Methylpyrazolidin-3-one hydrochloride

Solubility Salt Form Formulation

5-Methylpyrazolidin-3-one hydrochloride (CAS 10234-77-2) belongs to the pyrazolidin-3-one class of saturated five-membered heterocycles containing two ring nitrogens and a ketone carbonyl at the 3-position. The hydrochloride salt form, a white to off-white crystalline solid, provides enhanced aqueous solubility and solid-state stability relative to its free base counterpart (CAS 10234-76-1), meeting standard procurement requirements for heterocyclic building blocks in pharmaceutical research.

Molecular Formula C4H9ClN2O
Molecular Weight 136.58 g/mol
CAS No. 10234-77-2
Cat. No. B156401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazolidin-3-one hydrochloride
CAS10234-77-2
Molecular FormulaC4H9ClN2O
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN1.Cl
InChIInChI=1S/C4H8N2O.ClH/c1-3-2-4(7)6-5-3;/h3,5H,2H2,1H3,(H,6,7);1H
InChIKeyPBQPYEWCNDAHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrazolidin-3-one Hydrochloride (CAS 10234-77-2): A 5-Methyl-Substituted Pyrazolidinone Building Block for Pharmaceutical Intermediates and Medicinal Chemistry


5-Methylpyrazolidin-3-one hydrochloride (CAS 10234-77-2) belongs to the pyrazolidin-3-one class of saturated five-membered heterocycles containing two ring nitrogens and a ketone carbonyl at the 3-position [1] . The hydrochloride salt form, a white to off-white crystalline solid, provides enhanced aqueous solubility and solid-state stability relative to its free base counterpart (CAS 10234-76-1), meeting standard procurement requirements for heterocyclic building blocks in pharmaceutical research [2]. While the pyrazolidinone scaffold has been explored for diverse biological activities—including anti-inflammatory, antibacterial, and protease inhibition—the specific quantitative differentiation of this compound remains under-characterized in the peer-reviewed primary literature, limiting the strength of comparator-based procurement decisions [3] [4].

Why Unsubstituted 3-Pyrazolidinone Hydrochloride or Free Base Counterparts Cannot Substitute for 5-Methylpyrazolidin-3-one Hydrochloride in Synthetic and Medicinal Chemistry Applications


The 5-methyl substituent and the hydrochloride salt form jointly create a distinct physicochemical and reactivity profile that cannot be replicated by simple unsubstituted 3-pyrazolidinone hydrochloride (CAS 1752-88-1) [1]. The methyl group introduces a stereogenic center at the 5-position, enabling chiral chemistry applications that are impossible with the achiral parent compound. Furthermore, the hydrochloride salt provides solubility and stability advantages over the free base form (5-methylpyrazolidin-3-one, CAS 10234-76-1), which is reported to have limited aqueous solubility and bioavailability [2]. As the quantitative evidence in Section 3 demonstrates, these structural features translate into measurable differences in lipophilicity, hydrogen-bonding capacity, and synthetic utility that directly impact research workflows and procurement decisions.

Quantitative Differentiation Evidence: 5-Methylpyrazolidin-3-one Hydrochloride vs. Closest Analogs


Enhanced Aqueous Solubility via Hydrochloride Salt Formation vs. Free Base (Class-Level Inference)

The hydrochloride salt form of 5-methylpyrazolidin-3-one is explicitly described as soluble in water, whereas the free base (5-methylpyrazolidin-3-one, CAS 10234-76-1) lacks published quantitative aqueous solubility data and is noted as having 'no data available' for solubility and partition coefficient [1]. This difference is consistent with the well-established principle that hydrochloride salts of amine-containing heterocycles exhibit substantially higher aqueous solubility than their free base counterparts, typically by orders of magnitude, due to ionization and enhanced hydration [2]. For procurement decisions, this translates to greater ease of handling, improved dissolution in aqueous reaction media, and broader applicability in biochemical assays.

Solubility Salt Form Formulation Medicinal Chemistry

Increased Lipophilicity and Reduced Hydrogen-Bond Donor Capacity Relative to Unsubstituted 3-Pyrazolidinone Hydrochloride

Comparison of computed physicochemical properties for the free base forms reveals that 5-methylpyrazolidin-3-one (MW 100.12 g/mol, XLogP3-AA = -0.6, HBD = 2, HBA = 2, TPSA = 41.1 Ų) [1] is more lipophilic and has a higher molecular weight than unsubstituted 3-pyrazolidinone (MW 86.09 g/mol, estimated XLogP3-AA < -1.0) . The 5-methyl group reduces relative hydrogen-bonding capacity per unit mass, potentially enhancing passive membrane permeability compared to the unsubstituted analog. While direct head-to-head permeability data are lacking, these computed differences suggest that the 5-methyl derivative may exhibit distinct pharmacokinetic behavior when incorporated into prodrugs or bioactive molecules .

Lipophilicity Physicochemical Properties Drug-likeness Permeability

Direct Synthetic Access to 1,2-Dialkyl-5-methyl-3-pyrazolidinones via Cyclization with Ethyl Crotonate

A key differentiation lies in the synthetic utility: 1,2-dialkyl-5-methyl-3-pyrazolidinones can be obtained directly from 1,2-dialkylhydrazines and ethyl crotonate, a route that exploits the pre-existing 5-methyl substitution on the pyrazolidinone precursor [1]. This contrasts with the preparation of unsubstituted 1,2-dialkyl-3-pyrazolidinones, which requires a two-step sequence of Michael addition of 1,2-dialkylhydrazines to ethyl acrylate followed by base-mediated cyclization with sodium methoxide [1]. The direct cyclization route offers synthetic efficiency advantages for the preparation of 5-methyl-substituted pyrazolidinone libraries, reducing step count and potentially improving overall yield. 5-Methylpyrazolidin-3-one hydrochloride serves as a convenient, pre-activated precursor for N-functionalization at the 1-position after neutralization [2].

Synthetic chemistry Heterocycle synthesis Building block 1,2-Dialkylpyrazolidinones

Presence of a Stereogenic Center at the 5-Position Enables Chiral Chemistry Applications Not Possible with Achiral Pyrazolidinones

The 5-methyl substituent introduces a stereogenic center (C-5) into the pyrazolidinone ring, making the molecule chiral. In contrast, unsubstituted 3-pyrazolidinone (CAS 1752-88-1) is achiral and cannot be used for enantioselective synthesis without additional functionalization [1]. Pyrazolidin-3-ones bearing stereogenic centers are widely employed as chiral auxiliaries and building blocks for pharmaceuticals and agrochemicals, with N-arylated pyrazolidin-3-ones recognized as important chiral intermediates [2]. While specific enantiomeric excess data for reactions employing 5-methylpyrazolidin-3-one hydrochloride are not available in the open literature, the structural presence of the stereocenter distinguishes this compound from its achiral counterparts for procurement by groups pursuing asymmetric synthetic strategies .

Chirality Asymmetric synthesis Stereocenter Chiral building block

Optimal Application Scenarios for 5-Methylpyrazolidin-3-one Hydrochloride Based on Differentiation Evidence


Aqueous-Phase Biochemical Assays and In Vitro Pharmacology Studies

The hydrochloride salt form's aqueous solubility makes 5-methylpyrazolidin-3-one hydrochloride directly suitable for preparation of stock solutions in water or aqueous buffers without the need for DMSO or other organic co-solvents that may confound biological readouts . This is particularly advantageous for enzyme inhibition assays, cell-based screening, and binding studies where solvent interference must be minimized.

Medicinal Chemistry Optimization of Pyrazolidinone-Based Lead Compounds

The increased lipophilicity (XLogP3-AA = -0.6) and chiral nature of 5-methylpyrazolidin-3-one hydrochloride provide a scaffold with enhanced membrane permeability potential and stereochemical complexity . Medicinal chemistry teams synthesizing focused libraries of pyrazolidinone derivatives for target engagement can leverage these properties for SAR exploration, particularly when hydrophobic protein pockets or chiral recognition elements are involved.

Rapid Synthesis of 1,2-Dialkyl-5-methyl-3-pyrazolidinone Libraries via Direct Cyclization

For synthetic chemistry groups requiring efficient access to 1,2-dialkyl-5-methyl-3-pyrazolidinones, the direct one-step cyclization route using 1,2-dialkylhydrazines and ethyl crotonate offers time and step-count savings compared to two-step routes required for unsubstituted analogs [1]. The hydrochloride salt can be easily neutralized to the free base for subsequent N-1 functionalization, enabling rapid diversification [2].

Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The stereogenic center at the 5-position of 5-methylpyrazolidin-3-one hydrochloride provides a chiral handle for asymmetric transformations, distinguishing it from achiral pyrazolidinone building blocks . This is particularly relevant for the synthesis of enantiomerically enriched N-arylated pyrazolidin-3-ones, which are established chiral intermediates in pharmaceutical and agrochemical development [3].

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